molecular formula C20H16FN3S B2895733 (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 1321805-90-6

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2895733
CAS No.: 1321805-90-6
M. Wt: 349.43
InChI Key: AYGWXWFSCQFIKY-LFIBNONCSA-N
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Description

The compound (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted with a 4-fluorophenyl group at the 4-position and an acrylonitrile moiety linked to a 2,5-dimethylphenylamino group.

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-13-3-4-14(2)18(9-13)23-11-16(10-22)20-24-19(12-25-20)15-5-7-17(21)8-6-15/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGWXWFSCQFIKY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Key Substituent Effects
  • Thiazole Substituents : The 4-fluorophenyl group on the thiazole ring is shared with compounds 4 and 5 (), which are isostructural and exhibit planar conformations except for one fluorophenyl group oriented perpendicularly. In contrast, compound 7c () has a benzo[d]thiazol-2-yl group, enhancing planarity and conjugation .
  • Acrylonitrile Modifications: The target compound’s acrylonitrile is functionalized with a 2,5-dimethylphenylamino group, differing from 7c (5-(4-fluorophenyl)isoxazol-3-yl) and 14 (, linked to coumarin).
Hydrogen Bonding and Intramolecular Interactions

Compound 14 () forms intramolecular hydrogen bonds (N–H⋯O), similar to the RAHB (resonance-assisted hydrogen bonding) observed in . The target compound’s dimethylphenylamino group may limit such interactions compared to hydroxyl or sulfonyl substituents .

Physical and Spectral Properties

Melting Points and Molecular Weight
Compound Substituents (Thiazole/Acrylonitrile) Melting Point (°C) Molecular Weight Source
Target Compound 4-(4-fluorophenyl)/2,5-dimethylphenylamino Not reported ~363.4* -
7b () Benzo[d]thiazol-2-yl/5-phenylisoxazol-3-yl 241–243 329
7c () Benzo[d]thiazol-2-yl/5-(4-fluorophenyl)isoxazol-3-yl 228–230 347
14 () 4-(coumarin)/2,5-dimethylphenylamino 216–220 446.30
TP1 Dye () Benzo[d]thiazol-2-yl/4-(diphenylamino)thiophen-2-yl Not reported ~443.5

*Calculated based on formula.

  • The target compound’s molecular weight (~363.4) is intermediate between 7c and 14 , suggesting moderate solubility in organic solvents. Higher melting points in 7b and 7c correlate with extended conjugation and planar structures .
Medicinal Chemistry Potential
  • Compound 14 () inhibits α-glucosidase (anti-diabetic activity), attributed to its coumarin-thiazole linkage. The target compound lacks this moiety but shares a 2,5-dimethylphenylamino group, which may influence receptor binding .
  • Compound 3 (), a pyrimidine-carbonitrile derivative, shows structural parallels in cyano group placement, suggesting possible kinase inhibition .

Crystallographic and Electronic Trends

  • Planarity and Conjugation : Compounds 4 and 5 () exhibit partial planarity, critical for π-π stacking in crystal packing. The target compound’s dimethylphenyl group may disrupt this, reducing crystallinity compared to fluorophenyl analogs .
  • Electronic Effects : Fluorine substituents (e.g., in 7c , 4 , 5 ) enhance lipophilicity and electron-withdrawing effects, whereas morpholine (7d , ) increases solubility .

Q & A

What are the optimal synthetic routes for (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via α-haloketone and thiourea condensation, followed by coupling with acrylonitrile derivatives through aza-Michael addition or palladium-catalyzed cross-coupling . Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiazole formation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl halide reactions .
  • Temperature Control : Maintaining 60–80°C during acrylonitrile coupling minimizes side products .
  • Purification : Column chromatography or recrystallization in ethanol ensures >95% purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

Basic Research Focus
Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E-configuration via coupling constants) .
  • HPLC-MS : Validates purity and molecular weight, especially for detecting trace isomers .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for understanding reactivity .
  • FTIR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

How does the compound interact with biological targets such as enzymes or receptors, and what computational methods are used to predict these interactions?

Advanced Research Focus
Mechanistic studies combine computational and experimental approaches:

  • Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., kinases, GPCRs) by simulating ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .
  • PASS Program : Predicts bioactivity spectra (e.g., antimicrobial, anticancer potential) based on structural analogs .
  • In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ measurements) validate computational predictions .

What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

Advanced Research Focus
Contradictions in activity data often arise from experimental variables:

  • Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines) to reduce variability .
  • Compound Purity : Verify via HPLC and NMR; impurities >2% can skew results .
  • Control Comparisons : Benchmark against structurally validated analogs (e.g., nitrophenyl vs. fluorophenyl derivatives) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, as seen in thiazole derivative reviews .

How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent modifications on the compound's efficacy and selectivity?

Advanced Research Focus
Systematic SAR strategies include:

  • Substituent Variation : Replace fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring, nitrile group) using 3D-QSAR models .
  • Biological Testing : Screen analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate structure with function .
  • Data Correlation : Use regression analysis to link physicochemical properties (e.g., logP, polar surface area) to bioavailability .

What are the critical considerations in designing in vitro and in vivo assays to evaluate the compound's pharmacokinetics and toxicity profile?

Advanced Research Focus
Key methodological considerations:

  • In Vitro Models :
    • Hepatic Microsomes : Assess metabolic stability and CYP450 interactions .
    • Caco-2 Cells : Predict intestinal absorption via permeability assays .
  • In Vivo Models :
    • Rodent Studies : Monitor plasma half-life, tissue distribution, and clearance rates .
    • Toxicology Screens : Measure hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine) .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to pre-screen for liabilities (e.g., hERG inhibition) .

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